1-Ethylazetidin-3-ol hydrochloride is a chemical compound classified as an azetidine, a four-membered nitrogen-containing heterocycle. This compound is notable for its unique chemical properties and reactivity, particularly in the context of medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications in scientific research and industry. It serves as a building block for the synthesis of complex molecules and is being investigated for potential therapeutic applications.
The compound can be synthesized from various precursors, often involving the cyclization of ethylamine with epoxides or other suitable reagents under controlled conditions. This synthesis process is crucial for obtaining the compound in high purity for research and industrial purposes.
1-Ethylazetidin-3-ol hydrochloride belongs to the class of azetidines, which are characterized by their four-membered ring structure containing nitrogen. This class of compounds is known for their diverse biological activities and potential applications in drug development.
The synthesis of 1-Ethylazetidin-3-ol hydrochloride typically involves several key steps:
A common laboratory method includes using sodium methylate as a base in methanol to facilitate the reaction at ambient temperatures, achieving yields around 75%. In industrial settings, processes are optimized for higher yields and purity, often involving batch or continuous production methods with extensive purification steps like distillation or recrystallization to meet quality standards .
The molecular formula of 1-Ethylazetidin-3-ol hydrochloride is C5H11ClN2O. Its structure features a four-membered azetidine ring with an ethyl group and a hydroxyl group attached.
1-Ethylazetidin-3-ol hydrochloride can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions may utilize strong bases or acids to facilitate the process .
The mechanism by which 1-Ethylazetidin-3-ol hydrochloride exerts its effects typically involves its interaction with specific molecular targets such as enzymes or receptors. As a ligand, it binds to these targets, modulating their activity and influencing biochemical pathways that could lead to therapeutic effects or other desired outcomes .
Relevant analyses often include spectral data (NMR, IR) to confirm structure and purity .
1-Ethylazetidin-3-ol hydrochloride has several scientific uses:
This compound's unique properties make it valuable across various fields, from synthetic chemistry to pharmaceutical development.
Azetidine derivatives represent an emerging class of saturated nitrogen-containing heterocycles that have gained substantial attention in modern drug discovery due to their unique physicochemical properties and diverse pharmacological profiles. These four-membered ring systems occupy a strategic position between highly strained aziridines and more flexible pyrrolidine rings, offering an optimal balance of molecular rigidity, metabolic stability, and synthetic versatility. The incorporation of azetidine scaffolds into drug candidates addresses several challenges in medicinal chemistry, including improving target selectivity, enhancing membrane permeability, and optimizing pharmacokinetic properties. With over 75% of approved pharmaceuticals containing nitrogen heterocycles, azetidine-based compounds have progressively emerged as privileged structural motifs in the design of bioactive molecules targeting central nervous system disorders, infectious diseases, cancer, and metabolic conditions [4]. The structural characteristics of azetidines – particularly their pronounced ring strain, defined stereochemistry, and enhanced basicity compared to larger N-heterocycles – confer distinctive advantages in molecular recognition processes that underpin their growing pharmaceutical relevance [7].
The azetidine ring (C₃H₇N) possesses distinctive structural features that contribute to its increasing utilization in medicinal chemistry. X-ray crystallographic and electron diffraction studies reveal a non-planar puckered conformation with a torsional angle of approximately 37° between the CCC and CNC planes, similar to cyclobutane (35°) but markedly different from oxetane (4°) [7]. This specific geometry creates substantial ring strain (estimated at 26-27 kcal/mol), which profoundly influences both the synthetic accessibility and biological activity of azetidine-containing compounds. The ring strain energy, while lower than that of aziridines (~27 kcal/mol), significantly exceeds that of five-membered pyrrolidines (~2 kcal/mol), resulting in altered reactivity patterns and molecular recognition properties [4].
Ring Strain and Conformational Effects: The strained nature of the azetidine ring confers molecular rigidity that reduces the entropic penalty upon target binding, enhancing binding affinity and selectivity. This rigidity is particularly advantageous in drug design for constraining flexible molecular chains into bioactive conformations. Nuclear magnetic resonance (NMR) studies indicate rapid nitrogen inversion (barrier ~5.27 kJ/mol) and ring flipping dynamics that maintain conformational mobility while preserving overall shape definition [7]. The vicinal coupling constants (J₃,₄cis ≈ 7.5 Hz, J₃,₄trans ≈ 3.0 Hz) provide diagnostic tools for stereochemical assignment, crucial for designing stereoselective bioactive molecules [7].
Electronic Properties and Basicity: Photoelectron spectroscopy reveals that azetidine has a first ionization potential (9.04 eV) positioned between aziridine (9.85 eV) and pyrrolidine (8.77 eV), indicating intermediate lone pair s-character. This electronic configuration translates to a vapor-phase basicity that follows the expected trend based on ring size. However, in aqueous solution, azetidine exhibits an anomalous pKₐ of 11.29, exceeding both pyrrolidine (11.27) and piperidine (11.22), attributed to unique solvation effects [7]. This enhanced basicity facilitates salt bridge formation with biological targets, improving binding interactions in physiological environments. The combination of moderate ring strain and favorable protonation characteristics makes azetidines particularly valuable for designing CNS-active compounds where blood-brain barrier penetration is essential.
Comparative Physicochemical Advantages: Azetidine-containing compounds demonstrate superior pharmacokinetic properties relative to their aziridine and pyrrolidine counterparts. Their sp³-rich character enhances solubility while maintaining adequate lipophilicity for membrane permeability, effectively addressing the "molecular obesity" problem prevalent in drug discovery. The compact size of the azetidine ring (molecular weight ~57 g/mol for the unsubstituted scaffold) contributes to improved ligand efficiency metrics. Furthermore, azetidines exhibit greater metabolic stability compared to larger heterocycles due to reduced susceptibility to oxidative metabolism, particularly at ring positions [1] [4].
Table 1: Comparative Analysis of Nitrogen-Containing Saturated Heterocycles in Drug Design
Parameter | Aziridine | Azetidine | Pyrrolidine | Piperidine |
---|---|---|---|---|
Ring Size | 3-membered | 4-membered | 5-membered | 6-membered |
Ring Strain (kcal/mol) | ~27 | ~26-27 | ~2 | 0 |
pKₐ (aqueous) | 7.98 | 11.29 | 11.27 | 11.22 |
Molecular Rigidity | High | Moderate-High | Moderate | Low |
Ligand Efficiency | Moderate | High | Moderate | Moderate |
Metabolic Stability | Variable | High | Moderate | Low-Moderate |
1-Substituted azetidin-3-ol derivatives represent a strategically important subclass of azetidine chemistry, characterized by the presence of a hydroxyl group at the C3 position and diverse N1 substituents. The 3-hydroxy functionality introduces a versatile handle for further chemical elaboration and significantly influences the molecule's hydrogen-bonding capacity, solubility profile, and stereoelectronic properties. The ethanolamine-like structure (N-C-C-OH) embedded within the strained azetidine framework creates unique spatial arrangements that mimic transition states or natural substrates in biological systems [3] [5].
Synthetic Intermediates and Protecting Group Strategies: The commercial availability of protected azetidin-3-ol building blocks, such as tert-butyl azetidin-3-ylcarbamate hydrochloride (CAS: 217806-26-3), underscores their importance as synthetic precursors in pharmaceutical manufacturing. These intermediates feature carbamate protecting groups (Boc, Cbz, Fmoc) that shield the ring nitrogen during downstream transformations while permitting orthogonal deprotection. The strategic protection enables regioselective functionalization at the C3 hydroxyl group, facilitating the synthesis of ethers, esters, and carbamate derivatives critical for structure-activity relationship studies. The tert-butoxycarbonyl (Boc) group, in particular, offers optimal stability during synthetic manipulations while being readily removable under mildly acidic conditions, making it indispensable for peptide coupling strategies involving azetidine scaffolds [2].
Biologically Active Derivatives and Approved Drugs: The 1-substituted azetidin-3-ol motif features prominently in several approved therapeutics and clinical candidates. Notable examples include the anticoagulant melagatran (containing 1-(2-(aminomethyl)phenyl)azetidin-3-ol), the immunomodulatory JAK inhibitor baricitinib, and the MEK inhibitor cobimetinib. These molecules leverage the azetidine hydroxyl for critical hydrogen-bonding interactions with biological targets. For instance, in cobimetinib, the azetidin-3-ol moiety forms essential hydrogen bonds with the MEK1 kinase hinge region, contributing to its nanomolar inhibitory potency [3] [4]. The constrained ethanolamine structure effectively mimics the natural substrates of various enzymes while resisting metabolic degradation better than flexible acyclic analogs.
Functional Roles in Bioconjugation and Drug Delivery: Beyond direct biological activity, 1-substituted azetidin-3-ol derivatives serve crucial functions in advanced drug delivery platforms. Azetidin-3-ol hydrochloride (CAS: 18621-18-6) functions as a non-cleavable alkyl chain-based linker in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) [8]. In these applications, the azetidine nitrogen is typically alkylated to connect the targeting moiety, while the C3 hydroxyl provides attachment for payload molecules. The compact, hydrophilic nature of the azetidine linker improves conjugate solubility and reduces aggregation compared to hydrocarbon-based linkers. Furthermore, the ring strain potentially facilitates controlled release mechanisms through intramolecular rearrangement pathways under specific physiological conditions [5] [8].
Stereochemical Considerations in Drug Design: The chiral center at C3 in 1-substituted azetidin-3-ols creates opportunities for stereoselective drug design. Research demonstrates that enantiomerically enriched derivatives exhibit significantly different pharmacological profiles, as evidenced by chiral azetidine β-amino alcohols that function as efficient ligands in asymmetric addition reactions. For example, C₂-symmetric azetidine β-amino alcohols catalyze the asymmetric addition of diethylzinc to aldehydes with superior enantioselectivity (up to 99% ee) compared to their pyrrolidine analogs [3]. This stereodifferentiation translates to improved target specificity and reduced off-target effects in therapeutic applications, particularly for CNS-targeting drugs where stereochemistry profoundly influences blood-brain barrier penetration and receptor binding kinetics.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1